molecular formula C10H8N2O3 B11898458 N-(5-nitronaphthalen-1-yl)hydroxylamine

N-(5-nitronaphthalen-1-yl)hydroxylamine

Cat. No.: B11898458
M. Wt: 204.18 g/mol
InChI Key: RKZIQUUOZPRGHX-UHFFFAOYSA-N
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Description

N-(5-nitronaphthalen-1-yl)hydroxylamine is an organic compound with the chemical formula C10H8N2O3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and a hydroxylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitronaphthalen-1-yl)hydroxylamine typically involves the nitration of naphthalene followed by the introduction of the hydroxylamine group. One common method includes:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 5-nitronaphthalene.

    Reduction to Hydroxylamine: The nitro group in 5-nitronaphthalene is then reduced to a hydroxylamine group using reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitronaphthalen-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Produces amine derivatives.

    Substitution: Produces various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

N-(5-nitronaphthalen-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-nitronaphthalen-1-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, lacking the nitro and hydroxylamine groups.

    5-nitronaphthalene: Contains only the nitro group at the 5-position.

    Naphthylamine: Contains an amine group instead of a hydroxylamine group.

Uniqueness

N-(5-nitronaphthalen-1-yl)hydroxylamine is unique due to the presence of both the nitro and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

N-(5-nitronaphthalen-1-yl)hydroxylamine

InChI

InChI=1S/C10H8N2O3/c13-11-9-5-1-4-8-7(9)3-2-6-10(8)12(14)15/h1-6,11,13H

InChI Key

RKZIQUUOZPRGHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NO

Origin of Product

United States

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